Ntpan-MI
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Overview
Description
Ntpan-MI is a fluorogenic probe used to quantify subcellular polarity changes in response to protein unfolding. It is selectively activated upon labeling unfolded proteins with exposed thiols, providing insights into the extent of proteostasis. This compound has been utilized to reveal the collapse of the host proteome caused by influenza A virus infection .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ntpan-MI is synthesized through a series of chemical reactions involving the conjugation of a fluorogenic dye to a maleimide group. The preparation method involves the following steps:
Preparation of the fluorogenic dye: The dye is synthesized by reacting a suitable aromatic compound with a halogenating agent to introduce halogen atoms.
Conjugation to maleimide: The halogenated dye is then reacted with maleimide under controlled conditions to form the final this compound compound.
Industrial Production Methods
In industrial settings, the production of this compound involves scaling up the synthetic routes mentioned above. The process includes:
Large-scale synthesis of the fluorogenic dye: Using industrial-grade reagents and equipment to produce the dye in bulk.
Conjugation and purification: The dye is conjugated to maleimide and purified using techniques such as column chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ntpan-MI undergoes several types of chemical reactions, including:
Substitution reactions: The maleimide group in this compound can react with thiol groups in unfolded proteins, forming a covalent bond.
Fluorescence activation: Upon binding to thiol groups, this compound exhibits a fluorescence turn-on effect, which is used to monitor protein unfolding.
Common Reagents and Conditions
Thiol-containing proteins: this compound reacts with proteins that have exposed thiol groups.
Reaction conditions: The reactions typically occur under physiological conditions, such as in cell culture media or buffer solutions.
Major Products Formed
The major product formed from the reaction of this compound with thiol-containing proteins is a fluorescently labeled protein, which can be detected and quantified using fluorescence spectroscopy .
Scientific Research Applications
Ntpan-MI has a wide range of scientific research applications, including:
Chemistry: Used as a probe to study protein folding and unfolding dynamics.
Biology: Employed to investigate proteostasis and protein quality control mechanisms in cells.
Medicine: Utilized to study the effects of diseases such as neurodegeneration, cancer, and autoimmune diseases on protein folding.
Industry: Applied in the development of diagnostic tools and therapeutic agents targeting protein misfolding and aggregation
Mechanism of Action
Ntpan-MI exerts its effects through the following mechanism:
Binding to thiol groups: this compound selectively binds to exposed thiol groups in unfolded proteins.
Fluorescence activation: Upon binding, the compound undergoes a conformational change that activates its fluorescence, allowing for the detection of unfolded proteins.
Molecular targets and pathways: This compound targets proteins with exposed thiol groups and provides insights into the pathways involved in protein folding and quality control.
Comparison with Similar Compounds
Similar Compounds
Tetraphenylethene maleimide (TPE-MI): Another fluorogenic dye used to study protein unfolding, but it stains unfolded proteins only in the cytoplasm.
Tetraphenylethene non-maleimide (TPE-NMI): Similar to TPE-MI but with different excitation/emission spectra.
Uniqueness of Ntpan-MI
This compound is unique in its ability to stain unfolded proteins both in the cytoplasm and nucleus, providing a more comprehensive view of proteostasis in cells. Additionally, its fluorescence activation upon binding to thiol groups makes it a valuable tool for studying protein folding dynamics and related diseases .
Properties
Molecular Formula |
C29H26N4O2 |
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Molecular Weight |
462.5 g/mol |
IUPAC Name |
3,3-bis[4-(dimethylamino)phenyl]-2-[4-(2,5-dioxopyrrol-1-yl)phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C29H26N4O2/c1-31(2)23-11-7-21(8-12-23)29(22-9-13-24(14-10-22)32(3)4)26(19-30)20-5-15-25(16-6-20)33-27(34)17-18-28(33)35/h5-18H,1-4H3 |
InChI Key |
CGOIFUPZTOUIMX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=C(C#N)C2=CC=C(C=C2)N3C(=O)C=CC3=O)C4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
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